molecular formula C6H4BrNO3 B570478 2-Bromo-5-hydroxynicotinic acid CAS No. 1256810-34-0

2-Bromo-5-hydroxynicotinic acid

Cat. No.: B570478
CAS No.: 1256810-34-0
M. Wt: 218.006
InChI Key: MDNQBDMKYCHDRI-UHFFFAOYSA-N
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Description

2-Bromo-5-hydroxynicotinic acid is an organic compound with the molecular formula C6H4BrNO3. It is a derivative of nicotinic acid, featuring a bromine atom at the 2-position and a hydroxyl group at the 5-position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-hydroxynicotinic acid typically involves the bromination of 5-hydroxynicotinic acid. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like acetic acid or chloroform at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-hydroxynicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-5-hydroxynicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-hydroxynicotinic acid involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its binding affinity and reactivity. It can modulate enzymatic activity by acting as a competitive inhibitor or by altering the enzyme’s active site. The compound’s effects on cellular pathways are still under investigation, but it is believed to influence signal transduction and gene expression .

Comparison with Similar Compounds

    5-Bromo-2-hydroxynicotinic acid: Similar structure but with different substitution pattern.

    2-Chloro-5-hydroxynicotinic acid: Chlorine atom instead of bromine.

    2-Bromo-3-hydroxynicotinic acid: Hydroxyl group at the 3-position

Uniqueness: 2-Bromo-5-hydroxynicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom enhances its reactivity in substitution and coupling reactions, while the hydroxyl group contributes to its potential biological activity .

Properties

IUPAC Name

2-bromo-5-hydroxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO3/c7-5-4(6(10)11)1-3(9)2-8-5/h1-2,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNQBDMKYCHDRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80856688
Record name 2-Bromo-5-hydroxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256810-34-0
Record name 2-Bromo-5-hydroxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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